
Oxetan-3-yl 4-methylbenzenesulfonate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxetan-3-yl 4-methylbenzenesulfonate can be synthesized through the reaction of oxetan-3-ol with 4-toluene sulfonyl chloride in the presence of anhydrous pyridine . The reaction is typically carried out at room temperature, and the product is purified through standard techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxetan-3-yl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by other nucleophiles.
Ring-Opening Reactions: The oxetane ring can be opened under acidic or basic conditions, leading to the formation of linear or branched products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Ring-Opening Reactions: Acidic conditions (e.g., using hydrochloric acid) or basic conditions (e.g., using sodium hydroxide) can facilitate the ring-opening of the oxetane ring.
Major Products Formed
Substitution Reactions: Products include various substituted oxetane derivatives.
Ring-Opening Reactions: Products include linear or branched alcohols, amines, or thiols, depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
1.1 Role in Drug Discovery
Oxetan-3-yl 4-methylbenzenesulfonate has shown significant promise in drug discovery, particularly as an intermediate in synthesizing oxetane-containing pharmaceuticals. The oxetane motif can enhance the pharmacokinetic properties of drug candidates by modifying solubility and stability. For example, several clinical candidates featuring oxetane rings have been developed to improve therapeutic outcomes in treatments for cancer and autoimmune diseases .
1.2 Case Studies
- Crenolanib : Developed for treating acute myeloid leukemia, this compound incorporates an oxetane ring to enhance solubility and reduce toxicity .
- Fenebrutinib : Used for multiple sclerosis, the introduction of the oxetane structure improved the drug's pharmacokinetic profile significantly .
Organic Synthesis
2.1 Reactivity and Transformations
The oxetane structure of this compound allows it to undergo various chemical transformations, including ring-opening and ring-expansion reactions. This reactivity makes it a versatile building block in organic synthesis.
2.2 Synthetic Methodologies
Research has demonstrated that this compound can be synthesized through several methods involving nucleophilic substitution reactions with sulfonyl chlorides . The ability to modify its structure further enhances its utility in creating complex molecules.
Materials Science
3.1 Polymer Chemistry
This compound is utilized in the development of specialty polymers that exhibit improved mechanical properties such as flexibility and durability. These materials are essential in industries like automotive manufacturing and packaging solutions .
3.2 Case Studies
In polymer research, the incorporation of this compound into polymer matrices has led to advancements in material performance, particularly in terms of thermal stability and chemical resistance.
Flavor and Fragrance Industry
The unique properties of this compound make it suitable for use in the flavor and fragrance industry. Its distinctive scent profile can enhance consumer products ranging from perfumes to food additives, providing a competitive edge in product formulation .
Cosmetic Formulations
In cosmetic chemistry, this compound contributes to the formulation of skincare products by improving texture and stability. Its incorporation into formulations caters to the growing demand for innovative cosmetic solutions that require enhanced product performance .
Data Table: Summary of Applications
Application Area | Specific Uses | Notable Compounds/Case Studies |
---|---|---|
Pharmaceutical | Drug discovery and development | Crenolanib, Fenebrutinib |
Organic Synthesis | Building block for complex molecules | Various synthetic methodologies |
Materials Science | Development of specialty polymers | Improved mechanical properties |
Flavor and Fragrance | Enhancing scent profiles in products | Various consumer products |
Cosmetic Formulations | Improving texture and stability | Skincare products |
Mechanism of Action
The mechanism of action of Oxetan-3-yl 4-methylbenzenesulfonate involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, leading to biological effects . The specific pathways and targets depend on the context of its use, such as in drug development or material science.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : Oxetan-3-yl 4-methylbenzenesulfonate
- CAS No.: 26272-83-3
- Molecular Formula : C₁₀H₁₂O₄S
- Molecular Weight : 228.26 g/mol
- Synonyms: 3-Oxetanyl tosylate, Toluene-4-sulfonic acid oxetan-3-yl ester .
Structural Features :
The molecule consists of an oxetane (3-membered oxygen-containing ring) directly esterified to a 4-methylbenzenesulfonyl (tosyl) group. The oxetane ring introduces significant ring strain, enhancing its reactivity compared to larger cyclic ethers like tetrahydrofuran .
Synthesis :
Typically synthesized via nucleophilic substitution reactions between oxetan-3-ol and 4-methylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
Comparison with Structurally Similar Compounds
Structural Analogues and Physicochemical Properties
The table below compares this compound with structurally related sulfonate esters:
Key Research Findings
- Synthetic Efficiency : Reactions involving this compound achieve high yields (60–80%) under mild conditions, attributed to the tosyl group’s excellent leaving ability .
- Comparative Stability : Oxetane-based sulfonates exhibit superior hydrolytic stability compared to epoxide analogues (e.g., oxirane derivatives), making them preferable in prolonged reactions .
- Structural Insights : X-ray crystallography (using SHELX and WinGX suites) confirms the planar tosyl group and tetrahedral geometry at the sulfonate ester linkage .
Biological Activity
Oxetan-3-yl 4-methylbenzenesulfonate, a compound with the chemical formula and CAS number 26272-83-3, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevance in drug discovery.
This compound is characterized by several notable chemical properties:
Property | Value |
---|---|
Molecular Weight | 228.26 g/mol |
Boiling Point | Not available |
Log P (iLOGP) | 2.12 |
Log P (XLOGP3) | 1.26 |
Log P (WLOGP) | 2.18 |
Log P (MLOGP) | 1.16 |
Log Kp (skin permeation) | -6.8 cm/s |
BBB Permeant | Yes |
These properties suggest that the compound has favorable conditions for absorption and potential central nervous system (CNS) penetration, which is critical for therapeutic applications .
The biological activity of this compound can be attributed to its ability to undergo nucleophilic substitution reactions due to the presence of the sulfonate group. This feature allows it to act as a versatile building block in organic synthesis and as a reagent in biochemical assays. The compound's interactions with biological targets can lead to various pharmacological effects, including inhibition of specific enzymes or modulation of receptor activity.
Inhibition of Cytochrome P450 Enzymes
Research indicates that this compound acts as an inhibitor of the CYP2C19 enzyme, which plays a significant role in drug metabolism. It does not inhibit other major CYP enzymes such as CYP1A2, CYP2C9, CYP2D6, or CYP3A4 . This selectivity is crucial for minimizing drug-drug interactions when used in combination therapies.
Drug Discovery Applications
The compound has been included in various drug discovery campaigns due to its favorable pharmacokinetic properties. Notably, oxetanes have been identified as valuable scaffolds in several clinical candidates undergoing trials for conditions such as cancer and autoimmune diseases . The incorporation of oxetane moieties has been shown to enhance metabolic stability and solubility, making them attractive for further development.
Case Studies
- Crenolanib : An oxetane-containing compound developed for treating acute myeloid leukemia (AML). Its design benefited from oxetane's ability to improve selectivity and reduce hepatotoxicity compared to earlier analogs .
- Fenebrutinib : Utilized for multiple sclerosis treatment, this compound showcases how modifications around the oxetane ring can lead to improved pharmacological profiles while maintaining efficacy against target diseases .
Q & A
Q. What synthetic methodologies are employed for the preparation of oxetan-3-yl 4-methylbenzenesulfonate in academic research?
Basic Research Focus
this compound is commonly synthesized via nucleophilic substitution reactions. For instance:
- Tosyl chloride reaction : Reacting oxetan-3-ol with 4-methylbenzenesulfonyl chloride (tosyl chloride) in the presence of a base like triethylamine or sodium hydroxide in solvents such as dichloromethane or water. Typical conditions include 20°C for 15–18 hours with yields up to 85% .
- Alkylation reactions : The compound serves as a tosylating agent in alkylation steps, as seen in its reaction with cesium carbonate in acetonitrile at 80°C to functionalize spirocyclic carboxamides .
Methodological Note : Purification often involves HPLC or recrystallization, with characterization by H/C NMR and LCMS to confirm structure and purity .
Q. How do researchers characterize the structural and electronic properties of this compound?
Advanced Research Focus
- Crystallography : While direct crystal data for this compound is limited, related sulfonate derivatives (e.g., 2-aminoanilinium 4-methylbenzenesulfonate) are analyzed via single-crystal X-ray diffraction. Software like SHELXL and OLEX2 refine structures, with hydrogen-bonding networks visualized using ORTEP-III .
- Computational modeling : Tools like Gaussian or ORCA calculate electrostatic potential surfaces to predict reactivity, particularly the sulfonate group’s role as a leaving group.
Troubleshooting Protocol :
Screen bases (CsCO, KOH, i-PrNEt).
Monitor reaction progress via TLC or LCMS.
Employ high-throughput robotic platforms for condition optimization.
Q. What safety and handling protocols are critical for this compound in laboratory settings?
Basic Safety Focus
- Storage : Under inert gas (N, Ar) to prevent hydrolysis .
- Waste disposal : Segregate sulfonate-containing waste for professional treatment to avoid environmental release .
- PPE : Use gloves, goggles, and fume hoods due to irritant properties (Risk Code: R36/37/38) .
Q. How do hydrogen-bonding interactions influence the solid-state packing of sulfonate derivatives?
Advanced Structural Analysis
In analogous compounds (e.g., 2-aminoanilinium 4-methylbenzenesulfonate), sulfonate anions form extensive H-bond networks with ammonium cations, creating layered structures. Key metrics include:
- D–H···A distances : 1.8–2.2 Å for N–H···O interactions.
- Symmetry operations : Packing motifs (e.g., P2/n space group) are resolved via SHELX .
Visualization : ORTEP-3 generates thermal ellipsoid plots to highlight anisotropic displacement parameters .
Q. Can computational methods predict the bioavailability of this compound derivatives?
Advanced Drug Design Applications
- ADME profiling : Tools like SwissADME calculate bioavailability scores (e.g., 0.55 for this compound), with oxetane rings improving membrane permeability .
- Lipinski’s Rule Compliance : Molecular weight (228.27 g/mol) and LogP (0.68) meet criteria for oral bioavailability .
Q. What analytical techniques resolve isomeric impurities in sulfonate synthesis?
Advanced Purity Control
Properties
IUPAC Name |
oxetan-3-yl 4-methylbenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4S/c1-8-2-4-10(5-3-8)15(11,12)14-9-6-13-7-9/h2-5,9H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFWNFVHKAJOSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2COC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00522636 | |
Record name | Oxetan-3-yl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00522636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26272-83-3 | |
Record name | Oxetan-3-yl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00522636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | oxetan-3-yl 4-methylbenzene-1-sulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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